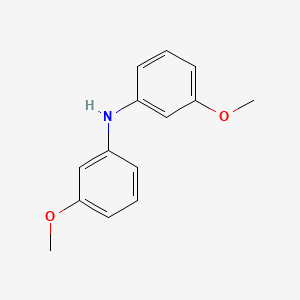

Bis(3-methoxyphenyl)amine

Description

Significance and Research Context of Bis(3-methoxyphenyl)amine Derivatives

The significance of this compound derivatives is particularly prominent in materials science, where the electronic nature of the diarylamine core is exploited. These derivatives are often investigated for their potential in organic electronics. The research context is frequently centered on creating materials with specific light-emitting or charge-transporting capabilities.

A notable area of investigation involves the synthesis of complex structures where the this compound moiety is part of a larger system, such as in terphenylamine (TPA) derivatives. acs.org For instance, the compound 2,6-Bis(3-methoxyphenyl)-aniline incorporates the core structure of this compound. acs.org In this context, the methoxy (B1213986) groups are recognized for their strong electron-donating characteristics. acs.org This property can enhance the electron cloud density on the amino group of the larger molecule, which is a crucial factor in tuning the material's electronic behavior and intermolecular interactions. acs.org

Research has shown that the introduction of methoxy groups, as opposed to less electron-donating groups like methyl, can significantly alter the properties of the resulting material. acs.org However, the relationship is not always straightforward; while stronger electron-donating groups might be expected to enhance certain properties, they can also introduce other structural effects that lead to different outcomes. For example, in some TPA derivatives, methoxy-substituted compounds showed weaker room temperature phosphorescence (RTP) performance compared to their methyl-substituted counterparts, indicating a complex interplay of electronic and steric factors that influence molecular aggregation and photophysical properties. acs.org This highlights the nuanced role of the this compound framework in designing materials with highly specific functionalities.

Overview of Emerging Research Frontiers Involving this compound

Emerging research continues to find new applications for molecules containing the diarylamine scaffold, with a significant focus on optoelectronic devices. While direct research on this compound is specific, the broader class of diarylamines with methoxy substituents is at the forefront of several technological advancements.

One of the most promising frontiers is in the field of perovskite solar cells (PSCs). researchgate.net Arylamine derivatives are critical components as hole transport materials (HTMs), which are essential for extracting positive charges from the perovskite layer and transporting them to the electrode. The development of efficient and stable HTMs is a key challenge in PSC technology. Research into new branched and polymeric HTMs often utilizes diarylamine building blocks due to their suitable electronic properties for this application. researchgate.net For example, derivatives of bis(4-methoxyphenyl)amine have been successfully used in dye-sensitized solar cells and are being explored for PSCs. researchgate.net The insights gained from these related compounds pave the way for the potential use of this compound-based structures in next-generation solar energy conversion.

Another advanced research area is the development of materials with efficient room temperature phosphorescence (RTP). acs.org Organic RTP materials are sought after for applications in sensing, bio-imaging, and lighting. The design of TPA derivatives, including those synthesized from 3-methoxyphenyl (B12655295) precursors, is a strategic approach to creating these materials. acs.org The ability to control molecular packing and excited-state dynamics through chemical modification, such as the introduction of methoxy groups, is a key research direction. acs.org Understanding how the specific placement of substituents on the phenyl rings of the diarylamine core affects the RTP performance is a central question driving this research frontier. acs.org

Data Table for this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 92248-06-1 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C14H15NO2 | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 229.28 g/mol | sigmaaldrich.com |

| Physical Form | Solid or liquid | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | SUTJWELGLJHXGI-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-N-(3-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-3-5-11(9-13)15-12-6-4-8-14(10-12)17-2/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTJWELGLJHXGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578736 | |

| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92248-06-1 | |

| Record name | 3-Methoxy-N-(3-methoxyphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for Bis 3 Methoxyphenyl Amine and Its Analogs

Direct Synthetic Routes to Bis(3-methoxyphenyl)amine

The direct formation of the C-N bond between two aryl moieties is a cornerstone of modern organic synthesis. Two of the most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgmdpi.com The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a bulky phosphine (B1218219) ligand.

A general scheme for the synthesis of this compound via Buchwald-Hartwig amination is presented below:

Scheme 1. General Buchwald-Hartwig amination for the synthesis of this compound.

Recent advancements have also explored the use of other transition metals. For instance, a nickel-catalyzed Buchwald-Hartwig amination has been reported for the coupling of 2-chloro-p-xylene (B1217518) and p-anisidine, providing the corresponding diarylamine in good yield. tcichemicals.com This suggests that nickel catalysis could also be a viable, more earth-abundant alternative for the synthesis of this compound.

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Ni(tBustb)₃ / dppf | 2-chloro-p-xylene | p-anisidine | NaOtBu | Toluene | 100 | 75 | tcichemicals.com |

| Pd₂(dba)₃ / Xantphos | 3-Bromoanisole (B1666278) | 3-Methoxyaniline | Cs₂CO₃ | Toluene | 110 | >95 (typical) | wikipedia.org |

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. nih.gov While traditionally requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions, often employing ligands to facilitate the copper catalysis. This method is particularly useful for large-scale industrial syntheses due to the lower cost of copper compared to palladium.

A general scheme for the Ullmann condensation is as follows:

Scheme 2. General Ullmann condensation for the synthesis of this compound.

Recent research has focused on developing ligand-free Ullmann-type reactions in greener solvents like deep eutectic solvents, further enhancing the method's appeal. mdpi.com

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Reference |

| CuI | None | t-BuOK | ChCl:glycerol | 60-100 | mdpi.com |

| CuI | L-Proline | K₂CO₃ | DMSO | 90 | researchgate.netresearchgate.net |

Reductive amination offers another direct route to secondary amines. This one-pot reaction involves the formation of an imine from an aldehyde (3-methoxybenzaldehyde) and a primary amine (3-methoxyaniline), followed by in situ reduction to the desired diarylamine. researchgate.netmdpi.com This method avoids the need for pre-functionalized aryl halides.

Scheme 3. Reductive amination for the synthesis of this compound.

Various reducing agents can be employed, with sodium borohydride (B1222165) and catalytic hydrogenation being common choices. The efficiency of the reaction can be influenced by the specific catalyst and reaction conditions used. researchgate.netrsc.org

Aminolysis-Based Synthetic Approaches Involving Methoxyanilines

Aminolysis, a reaction involving the displacement of a leaving group by an amine, can also be employed for the synthesis of diarylamines. In the context of this compound, this would typically involve the reaction of a 3-haloanisole with 3-methoxyaniline.

Kinetic and Mechanistic Investigations of Aminolysis Reactions

The kinetics of aminolysis reactions are crucial for understanding reaction mechanisms and optimizing conditions. Studies on the aminolysis of related aromatic systems provide insights into the factors governing the rate of reaction. For instance, the reaction of an aryl halide with an amine often follows second-order kinetics, being first order in each reactant. The rate is influenced by the nature of the leaving group, the electronic properties of the aromatic ring, and the nucleophilicity of the amine.

Nucleophilic Attack Mechanisms in Amine Synthesis

The formation of diarylamines through the reaction of an aryl halide with an amine typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. chemistrysteps.comdalalinstitute.com This mechanism is distinct from SN1 and SN2 reactions and involves a two-step addition-elimination process.

Addition of the Nucleophile: The amine (nucleophile) attacks the carbon atom bearing the leaving group on the aromatic ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and accelerate the reaction. nih.gov

Elimination of the Leaving Group: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored.

Scheme 4. General mechanism of nucleophilic aromatic substitution (SNAr).

An alternative, though less common, mechanism is the benzyne (B1209423) mechanism , which occurs under strongly basic conditions and proceeds through a highly reactive benzyne intermediate. masterorganicchemistry.com

Biocatalytic and Chemoenzymatic Syntheses of Chiral Methoxyphenyl Amines

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases and lipases are particularly valuable in this regard. nih.govnih.gov

Enantioselective Syntheses

Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. uab.catnih.govmdpi.com These enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor with high enantioselectivity. osaka-u.ac.jprsc.org By selecting the appropriate (R)- or (S)-selective transaminase, either enantiomer of the target amine can be produced.

For the synthesis of chiral methoxyphenyl amines, a suitable methoxy-substituted ketone would be used as the starting material. The reaction equilibrium can be unfavorable, but strategies such as using a large excess of the amine donor or removing the ketone byproduct can drive the reaction to completion. nih.gov

| Enzyme Source | Substrate | Amine Donor | Product | Enantiomeric Excess (ee) | Reference |

| Vibrio fluvialis JS17 (ω-TA) | Acetophenone | L-Alanine | (S)-α-Methylbenzylamine | >99% | nih.gov |

| Fodinicurvata sediminis (FsTA) | 4-Hydroxy-2-butanone | (R)-α-Methylbenzylamine | (R)-3-Aminobutanol | - | nih.gov |

Lipases are another class of enzymes widely used for the kinetic resolution of racemic amines. chimia.chnih.gov In a typical lipase-catalyzed resolution, one enantiomer of a racemic amine is selectively acylated, allowing for the separation of the acylated amine from the unreacted enantiomer. This method can provide access to both enantiomers of the chiral amine with high optical purity.

The choice of lipase (B570770), acyl donor, and solvent are critical for achieving high enantioselectivity. For example, Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for the resolution of a variety of chiral amines. chimia.chnih.gov

| Lipase | Racemic Amine | Acyl Donor | Unreacted Enantiomer (ee) | Acylated Enantiomer (ee) | Reference |

| Candida antarctica (immobilized) | 1-Phenylethylamine | Ethyl acetate | >98% | >98% | chimia.ch |

| Pseudomonas cepacia | Aryltrimethylsilyl chiral alcohols | Vinyl acetate | >99% (S)-alcohol | >99% (R)-acetate | nih.gov |

Integrated Biocatalysis-Crystallization Processes

A significant advancement in biocatalytic amine synthesis is the integration of the enzymatic reaction with in situ product removal by crystallization. mdpi.comuni-halle.de This approach is particularly effective for reactions with unfavorable equilibria, such as those catalyzed by transaminases. By continuously removing the product from the reaction mixture as it is formed, the equilibrium is shifted towards the product side, leading to higher conversions and yields.

A notable example is the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a key intermediate for the drug rivastigmine. mdpi.com In this process, the product amine is precipitated as a salt with a suitable counterion, allowing for its easy separation from the reaction medium. This integrated approach not only improves the reaction efficiency but also simplifies the downstream processing.

The system typically consists of a reactor where the enzymatic reaction takes place, and a crystallizer where the product is selectively precipitated. This continuous process has been shown to be stable over extended periods, demonstrating its potential for industrial-scale production of chiral amines. mdpi.com

Mannich Reaction Derivatives Incorporating Bis(methoxyphenyl) Scaffolds

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgyoutube.com This reaction is a powerful tool for introducing an aminomethyl group onto a substrate. oarjbp.comresearchgate.net While the direct application of this compound as the amine component in a classical Mannich reaction is not extensively documented in readily available literature, the principles of the reaction allow for the conceptual design of such derivatives.

The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.orgyoutube.com Subsequently, a compound with an acidic proton, acting as a nucleophile, attacks the iminium ion to form the Mannich base. wikipedia.org In the context of bis(methoxyphenyl) scaffolds, one could envision reacting a compound containing this moiety and an active hydrogen with formaldehyde (B43269) and a secondary amine to generate a new Mannich base. The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. beilstein-journals.orgnih.govnih.gov

Catalytic Coupling Reactions for Secondary Amine Formation

Catalytic cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds, providing efficient routes to diarylamines like this compound.

Ruthenium-catalyzed deaminative coupling has emerged as a potent method for the synthesis of secondary amines from primary amines. marquette.eduias.ac.in This approach involves the coupling of two primary amines with the elimination of ammonia, offering an atom-economical pathway. ias.ac.inorganic-chemistry.org The catalytic system, often generated in situ from a ruthenium complex, facilitates the C-N bond formation. marquette.eduorganic-chemistry.org For instance, the deaminative coupling of anilines with primary amines can produce unsymmetrical secondary amines. ias.ac.in

A plausible mechanism for this transformation involves the N-H activation of the primary amines by the ruthenium catalyst, leading to the formation of a ruthenium hydride intermediate. Subsequent steps involve the generation of an imine ligand, followed by nucleophilic attack by another amine molecule to yield the secondary amine. ias.ac.in Studies have shown that a tetranuclear Ru–H complex with a catechol ligand is effective for the direct deaminative coupling of two primary amines. organic-chemistry.org While specific examples detailing the synthesis of this compound via this method are not abundant, the general applicability of ruthenium-catalyzed deaminative coupling to anilines suggests its potential for this synthesis. marquette.edu

Table 1: Examples of Ruthenium-Catalyzed Deaminative Coupling for Secondary Amine Synthesis

| Amine 1 | Amine 2 | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline (B41778) | Benzylamine | [{(g6-p-cymene)RuCl}2(l-H-l-Cl)] | N-Benzylaniline | - | ias.ac.in |

In transition metal-catalyzed amination reactions, particularly those employing palladium, the choice of ligand is critical for the reaction's success, influencing yield, selectivity, and substrate scope. nih.govacs.orgnih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgacsgcipr.org The ligands used in these reactions are typically bulky, electron-rich phosphines that facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.org

Different generations of phosphine ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. For instance, bidentate phosphine ligands like BINAP and DPPF were among the first to show broad utility. wikipedia.org More recently, sterically hindered biaryl phosphine ligands, such as XPhos and RuPhos, have demonstrated high activity for the coupling of a wide range of aryl halides and amines, including those with challenging steric or electronic properties. nih.gov The choice of ligand can significantly impact the reaction outcome, with some ligands being more effective for specific substrate combinations. researchgate.netresearchgate.net The synthesis of this compound would typically involve the coupling of 3-bromoanisole or 3-chloroanisole (B146291) with 3-methoxyaniline, a reaction for which the selection of an appropriate bulky phosphine ligand would be crucial for achieving a high yield. nih.gov

B-H Amination Routes for Bis(methoxyphenyl)amine Derivatives

A notable advancement in C-N bond formation is the use of B-H amination, a variant of the Buchwald-Hartwig amination. This methodology has been successfully applied to the synthesis of bis(4-methoxyphenyl)amine, a close analog of the target compound. researchgate.net This suggests that a similar strategy could be employed for the synthesis of this compound. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a borane (B79455) reagent.

This approach offers an alternative to traditional cross-coupling methods and has been utilized in the synthesis of hole-transporting materials for perovskite solar cells, highlighting the practical utility of the resulting diarylamine products. researchgate.net

One-Pot and Microwave-Assisted Synthetic Methodologies

To enhance the efficiency and sustainability of chemical syntheses, one-pot and microwave-assisted procedures have gained significant attention.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer considerable advantages in terms of time, resources, and waste reduction. acs.orgacs.orgnih.govorganic-chemistry.orgnih.gov A palladium-catalyzed one-pot formation of diarylamines from nitroarenes and cyclohexanones has been reported. acs.orgacs.orgnih.gov This process involves the in-situ reduction of the nitroarene to an aniline, followed by condensation with cyclohexanone (B45756) and subsequent dehydrogenation to form the diarylamine. acs.org

Microwave-assisted organic synthesis has been shown to accelerate reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating. nih.govrsc.orgnih.govorganic-chemistry.org The Buchwald-Hartwig amination, for example, can be significantly expedited using microwave irradiation. nih.govrsc.orgnih.gov This technique has been successfully applied to the double amination of aryl bromides, demonstrating its utility in the rapid synthesis of complex molecules. nih.govnih.gov The synthesis of this compound from 3-bromoanisole and 3-methoxyaniline is a prime candidate for optimization using microwave-assisted heating, potentially reducing reaction times from hours to minutes. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Buchwald-Hartwig Amination

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Double Amination of Aryl Bromide | Conventional | 24 h | Moderate to Excellent | nih.gov |

Formation of Heterocyclic Systems Containing Methoxyphenylamine Moieties

Diarylamines, including those with methoxyphenyl groups, are valuable precursors for the synthesis of various nitrogen-containing heterocyclic systems. A prominent example is the synthesis of carbazoles through the intramolecular cyclization of diarylamines. conicet.gov.arbeilstein-journals.orgbeilstein-journals.orgacs.orgorganic-chemistry.org This transformation can be achieved through various methods, including photostimulated SRN1 substitution reactions and palladium-catalyzed intramolecular C-H arylation. conicet.gov.arorganic-chemistry.org

The synthesis of substituted 9H-carbazoles has been accomplished from diarylamines prepared via Pd-catalyzed or Cu-catalyzed amination reactions. conicet.gov.aracs.org The subsequent intramolecular cyclization, often promoted by a palladium catalyst, leads to the formation of the carbazole (B46965) core. organic-chemistry.org The presence of methoxy (B1213986) groups on the aryl rings can influence the electronic properties of the resulting carbazole, making these derivatives of interest for applications in materials science, such as in thermally activated delayed fluorescence (TADF) compounds. acs.org For instance, N-acyl carbazoles with methoxy substituents have been synthesized, demonstrating the compatibility of this functional group with cyclization conditions. beilstein-journals.orgbeilstein-journals.org

Based on a thorough review of the available scientific literature, there is no documented evidence of this compound being used as a direct precursor for the synthesis of Pyridazine, Pyrazole, Triazole, Benzothiazole, or Diazaboroloquinoline derivatives as outlined in the requested article structure. The standard and widely reported synthetic routes for these heterocyclic systems involve different starting materials and chemical strategies.

Therefore, it is not possible to generate a scientifically accurate article on the "" focusing on the specified subsections (2.8.1, 2.8.2, and 2.8.3), as the premise of these transformations is not supported by the current body of chemical research. Providing such an article would require fabricating synthetic methodologies, which would be misleading and scientifically unsound.

Advanced Spectroscopic and Structural Characterization of Bis 3 Methoxyphenyl Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationacs.orgclinicsearchonline.orgmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic compounds, including bis(3-methoxyphenyl)amine. acs.orgclinicsearchonline.orgmdpi.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular structure.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of this compound and its analogues are characterized by distinct chemical shifts that correspond to the different types of protons and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of a related compound, N-ethylethanamine, the protons on the carbon adjacent to the nitrogen (H-C-N) exhibit a characteristic absorption around 2.7 ppm. libretexts.org The resonance of the N-H proton can vary significantly due to hydrogen bonding. libretexts.org For this compound, the aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their specific shifts and coupling patterns revealing the substitution pattern on the phenyl rings. The methoxy (B1213986) group protons (-OCH₃) would present as a sharp singlet in the upfield region, generally around 3.8 ppm.

The ¹³C NMR spectrum provides complementary information. For bis(4-methoxyphenyl)amine, a closely related isomer, the carbon signals have been reported at 154.0, 119.4, 114.6, and 55.6 ppm. rsc.org It is expected that this compound would exhibit a similar number of signals, with the chemical shifts of the aromatic carbons being particularly sensitive to the position of the methoxy group. The carbon of the methoxy group typically appears around 55 ppm. The specific chemical shifts for this compound are crucial for its definitive identification.

Table 1: Representative NMR Spectral Data for Diphenylamine Derivatives

| Compound Name | ¹H NMR (ppm) | ¹³C NMR (ppm) | Solvent | Reference |

| Diphenylamine | 7.25 (t, J = 7.0 Hz, 4H), 7.07 (d, J = 7.9 Hz, 4H), 5.61 (br s, 1H, NH) | 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7 | CDCl₃ | rsc.org |

| Bis(4-methoxyphenyl)amine | 6.75-7.10 (s, br, 4H), 6.80 (d, J = 7.9 Hz, 4H), 3.77 (s, 6H) | 154.0, 119.4, 114.6, 55.6 | CDCl₃ | rsc.org |

This table presents data for related compounds to provide context for the expected spectral features of this compound.

Computational NMR Chemical Shift Correlations

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and interpreting NMR spectra. clinicsearchonline.orgnih.govaps.org By calculating the magnetic shielding of nuclei in a molecule, DFT can predict chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and the confirmation of proposed structures. clinicsearchonline.orgnih.gov

The choice of the DFT functional and basis set is critical for obtaining reliable results. nih.gov For instance, studies on similar molecules have shown that functionals like B3LYP and M06-2X, coupled with basis sets such as 6-311++G(d,p) or TZVP, provide a good correlation between calculated and experimental chemical shifts. mdpi.comnih.gov These calculations can be particularly useful in distinguishing between isomers, such as this compound and bis(4-methoxyphenyl)amine, where the subtle differences in electronic structure lead to small but measurable changes in their NMR spectra.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Studiesrsc.orgojp.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. ojp.govmiamioh.edu For this compound, MS serves to confirm its molecular formula and to study the stability of different parts of the molecule under ionization.

In a typical electron ionization (EI) mass spectrum of an amine, the molecular ion peak (M⁺) will have an odd m/z value if it contains a single nitrogen atom. miamioh.edulibretexts.org The fragmentation of amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation. miamioh.edulibretexts.orglibretexts.org For aromatic amines, the fragmentation patterns can be more complex, often involving rearrangements and cleavages within the aromatic rings.

For bis(4-methoxyphenyl)amine, the electrospray ionization (ESI) mass spectrum shows a protonated molecule [M+H]⁺ at m/z 230. rsc.org A similar result would be expected for this compound, confirming its molecular weight of 229.27 g/mol . nist.gov The fragmentation pattern would likely involve the loss of methoxy groups or cleavage of the C-N bonds, providing further structural confirmation.

Table 2: Mass Spectrometry Data for Diphenylamine Derivatives

| Compound Name | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |

| Diphenylamine | ESI | 170 | Not Reported | Not Reported |

| Bis(4-methoxyphenyl)amine | ESI | 230 | Not Reported | rsc.org |

| 4-fluoro-N-phenylaniline | ESI | 188 | Not Reported | rsc.org |

| 4-chloro-N-phenylaniline | ESI | 204 | Not Reported | rsc.org |

This table provides mass spectrometry data for related compounds to illustrate the expected molecular ion for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studiesmdpi.commdpi.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration of the secondary amine, typically in the region of 3300-3500 cm⁻¹. libretexts.org The C-N stretching vibration of aromatic amines gives rise to a strong band near 1300 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. chemrevlett.com The presence of the methoxy group will be indicated by C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Raman spectroscopy provides complementary information. Due to the different selection rules, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. mdpi.commdpi.com This dual-modality approach can provide a more complete vibrational analysis of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)acs.orgresearchgate.net

Electronic spectroscopy, including UV-Vis absorption and fluorescence, probes the electronic transitions within a molecule and provides insights into its electronic structure and photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings and n-π* transitions involving the non-bonding electrons of the nitrogen atom. The position and intensity of these bands are influenced by the substitution pattern on the aromatic rings. For instance, the introduction of methoxy groups, which are electron-donating, can cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted diphenylamine.

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. Many aromatic amines are fluorescent, and the emission spectrum of this compound would provide information about its excited state properties. The fluorescence emission of some terphenylamine derivatives, which share a similar structural motif, has been observed to be around 380 nm in dichloromethane. acs.org

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence spectrum as the polarity of the solvent is changed. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

For molecules with a significant change in dipole moment upon electronic excitation, such as many donor-acceptor systems, a pronounced solvatochromic shift is often observed. In the case of this compound, the nitrogen atom acts as an electron donor, and the methoxy-substituted phenyl rings can act as π-acceptors. The fluorescence emission of related terphenylamine derivatives has been shown to shift to longer wavelengths (from around 380 nm to 400-425 nm) as the solvent polarity increases, indicating a more polar excited state. acs.org Studying the solvatochromic behavior of this compound can therefore provide valuable information about the nature of its electronic transitions and the charge distribution in its excited states.

Fluorescence Quenching Mechanisms

The fluorescence of aromatic amines like this compound can be diminished through various quenching mechanisms, which are processes that decrease the intensity of fluorescence emission. wikipedia.org These mechanisms are typically categorized as either dynamic (collisional) or static (complex formation). chalcogen.ro

Collisional Quenching: This dynamic process occurs when an excited fluorophore, in this case, an excited molecule of this compound, collides with another molecule (a quencher) in solution. wikipedia.org This collision facilitates a non-radiative pathway for the excited molecule to return to its ground state, thereby reducing the fluorescence output. chalcogen.ro For aromatic amines, common quenchers can include inorganic anions like bromide and iodide, which can effectively decrease fluorescence intensity upon collision. niscpr.res.in The efficiency of collisional quenching is described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. chalcogen.ro

Photoinduced Electron Transfer (PET): A prevalent quenching mechanism for aromatic amines is photoinduced electron transfer. In this process, the excited diarylamine can act as an electron donor. Upon excitation, an electron is transferred from the amine to an acceptor molecule (the quencher), or in some cases, from a quencher to the amine. This electron transfer process creates a radical ion pair, which typically decays to the ground state non-radiatively, thus quenching the fluorescence. niscpr.res.in The feasibility of PET is governed by the redox potentials of the donor and acceptor pair.

In the context of this compound, its two electron-rich methoxy-substituted phenyl rings and the central nitrogen atom make it a good electron donor. Therefore, in the presence of suitable electron acceptors, PET is a likely and significant mechanism of fluorescence quenching. Furthermore, interactions such as π–π stacking between the aromatic rings of the amine and an aromatic quencher can enhance the efficiency of quenching by bringing the molecules into close proximity, facilitating electron transfer. acs.org

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov

Single Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most precise and unambiguous structural information for a molecule. nih.gov This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. Although a specific crystal structure for this compound is not publicly documented, analysis of related diarylamine and methoxy-substituted aromatic compounds allows for a detailed prediction of the structural features that would be revealed. researchgate.netiucr.org

Key structural parameters obtained include:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Molecular Conformation: The dihedral angles between the two phenyl rings and the geometry around the central nitrogen atom (e.g., trigonal planar vs. pyramidal).

Absolute Configuration: For chiral molecules, this technique can determine the absolute stereochemistry. nih.gov

Table 1: Illustrative Crystallographic Data for a Related Diarylamine Derivative

This table presents data for an analogous compound to illustrate the type of information obtained from single-crystal X-ray crystallography.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.345(2) |

| b (Å) | 11.201(3) |

| c (Å) | 12.567(4) |

| β (°) | 106.98(1) |

| Volume (ų) | 1124.5(5) |

| Z (molecules/unit cell) | 4 |

| C-O-C Angle (°) | 118.82(8) |

| Dihedral Angle (rings, °) | 71.52(3) |

Data sourced from a study on 4-(4-methoxyphenoxy)benzaldehyde, a related ether. researchgate.net

Powder X-ray Diffraction and Rietveld Refinement

When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is an essential alternative. This technique uses a polycrystalline (powder) sample, which produces a characteristic diffraction pattern of intensity versus diffraction angle (2θ). sigmaaldrich.com While PXRD is commonly used for phase identification, it can also be used for structure determination and refinement through the Rietveld method. nih.gov

The Rietveld method is a powerful analytical technique where a calculated diffraction pattern, based on a known or proposed crystal structure model (including lattice parameters, space group, and atomic positions), is fitted to the experimental powder diffraction data. The structural parameters are adjusted using a least-squares algorithm to minimize the difference between the observed and calculated patterns. acs.org For organic compounds like this compound, where diffraction data may be of lower quality compared to inorganic materials, the refinement can be improved by applying restraints based on known chemical information, such as expected bond lengths and angles. researchgate.netcambridge.org This "global Rietveld refinement" approach is a key tool for examining polycrystalline organic materials. nih.gov

Hydrogen Bonding and Crystal Packing Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular forces. researchgate.net For this compound, which lacks strong hydrogen bond donors like O-H or N-H (the secondary amine hydrogen has very weak donor capacity), the crystal packing is expected to be dominated by weaker interactions.

Weak Hydrogen Bonds: C–H···O interactions are likely to be significant, where a hydrogen atom on one of the phenyl rings forms a weak hydrogen bond with the oxygen atom of a methoxy group on an adjacent molecule. These interactions, though weak, can collectively form extensive networks that stabilize the crystal structure. electronicsandbooks.com

π–π Stacking: The aromatic phenyl rings can interact through π–π stacking. This involves the face-to-face or offset stacking of the rings, driven by attractive electrostatic and van der Waals forces. The presence of electron-donating methoxy groups influences the electron distribution in the rings, which in turn affects the geometry and strength of these stacking interactions. sciencenet.cn

Van der Waals Forces: These non-specific attractive forces between molecules are also crucial in ensuring efficient packing in the crystal lattice. rsc.org

The interplay of these weak forces dictates the final crystal packing, influencing properties such as density and melting point. The analysis of hydrogen bonding and other intermolecular contacts is a standard part of a crystallographic study. nih.govnih.gov

Electrochemical Methods for Redox Behavior Analysis

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of molecules, such as the ease with which they can be oxidized or reduced. The electrochemical oxidation of aromatic amines is a well-studied area and provides a framework for understanding the behavior of this compound. researchgate.net

When subjected to an increasing potential, diarylamines typically undergo a reversible one-electron oxidation to form a stable radical cation (Ar₂NH•⁺). acs.orgrsc.org If the potential is further increased, a second, often irreversible, oxidation may occur to form a dication. acs.org The methoxy groups on this compound are electron-donating, which is expected to lower its oxidation potential, making it easier to oxidize compared to unsubstituted diphenylamine.

A cyclic voltammogram for this compound would likely show an initial reversible wave corresponding to the Ar₂NH / Ar₂NH•⁺ redox couple. The reversibility of this process indicates the stability of the generated radical cation on the timescale of the CV experiment. rsc.org In some cases, this radical cation can undergo subsequent chemical reactions, such as dimerization, which would be observed as irreversibility in the cyclic voltammogram. rsc.org The study of triarylamines has shown that supporting electrolytes can significantly impact electrochemical performance and inhibit side reactions like polymerization. nih.gov

Table 2: Illustrative Redox Potentials for Related Triarylamine Compounds

This table provides examples of redox potentials for analogous compounds to illustrate the data obtained from electrochemical analysis.

| Compound | First Oxidation (E½, V vs. Fc/Fc⁺) | Second Oxidation (E½, V vs. Fc/Fc⁺) |

| Tris(4-methoxyphenyl)amine | 0.15 | 0.85 |

| Tris(4-bromophenyl)amine | 0.70 | 1.35 |

Data sourced from a study on redox-active triphenylamine-based derivatives.

Chromatographic Techniques for Purity and Separation

Chromatography is indispensable for the separation of compounds from reaction mixtures and for the assessment of their purity. For a compound like this compound, several standard techniques are applicable.

Column Chromatography: This is a fundamental purification technique used after synthesis. The crude product is passed through a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is used to move the components down the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For the synthesis of various diarylamines, column chromatography using a silica gel stationary phase and a solvent system like chloroform/hexane is effective for isolating the pure product. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both purity analysis and preparative separation. A solution of the sample is pumped at high pressure through a column with a packed stationary phase. For diarylamines, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Purity is determined by the presence of a single peak in the chromatogram, and its area percentage can be calculated. The purity of related terphenylamine derivatives has been confirmed by HPLC. acs.org For some amines, pre-column derivatization is used to enhance detection by attaching a UV-absorbing or fluorescent tag. thermofisher.comresearchgate.net

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. The sample is vaporized and passed through a long capillary column with a carrier gas (like helium or hydrogen). oup.com Separation is based on the compound's boiling point and its interaction with the stationary phase coating the column. GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both separation and identification. tandfonline.comnih.govcoresta.org Derivatization may be employed to improve the volatility and chromatographic behavior of aromatic amines. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the sample is applied to a plate coated with a stationary phase (like silica gel), which is then placed in a chamber with a solvent. The separation is visualized under UV light or with a chemical stain. lgcstandards.com

A comprehensive search of scientific literature and research databases did not yield specific experimental data on the use of Time-of-Flight (TOF) techniques for the characterization of charge carrier mobility in this compound. While the TOF method is a standard and powerful technique for directly measuring the drift mobility of charge carriers (both holes and electrons) in organic semiconductor materials, specific studies applying this technique to films of this compound have not been reported in the available indexed literature.

The Time-of-Flight technique involves creating a sheet of charge carriers near one electrode of a sample using a short pulse of highly absorbed light. A voltage applied across the sample then causes these carriers to drift to the opposite electrode. By measuring the time it takes for the carriers to traverse the sample thickness, the drift mobility (µ) can be calculated. This measurement is crucial for understanding the intrinsic charge transport properties of a material, which are fundamental to its performance in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

Although direct TOF mobility data for this compound is not available, research on structurally related diarylamine and triarylamine compounds is extensive. These studies often utilize TOF measurements to probe the influence of molecular structure, film morphology, and temperature on charge transport. For instance, the position of substituent groups like the methoxy (–OCH₃) group is known to significantly impact hole mobility by altering the electronic properties and molecular packing in the solid state. Generally, diarylamine-based materials are investigated as hole transport materials due to the electron-donating nature of the nitrogen atom.

Without specific experimental results for this compound, a detailed discussion and data table on its charge carrier mobility as determined by TOF cannot be provided. Further experimental research would be required to determine these specific properties.

Computational Chemistry and Theoretical Modeling of Bis 3 Methoxyphenyl Amine Systems

Quantum Chemical Calculations: DFT, Ab Initio, and Semi-Empirical Methods

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of bis(3-methoxyphenyl)amine. Methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are employed to model its molecular characteristics with varying levels of accuracy and computational cost. acs.orgnih.govresearchgate.net DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and efficiency in studying organic molecules. clinicsearchonline.orgscispace.com Ab initio methods, while computationally more demanding, provide a high level of theory for precise calculations. ajchem-a.com

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its properties and interactions. Molecular geometry optimization, a key component of computational chemistry, is used to determine the most stable (lowest energy) conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gap)

The electronic structure of a molecule governs its chemical reactivity, optical properties, and electrical characteristics. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within this compound. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability. nih.govnih.gov For molecules with donor-acceptor character, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO on the electron-accepting part, facilitating intramolecular charge transfer upon excitation. scispace.com In this compound, the electron-donating methoxy (B1213986) groups and the nitrogen atom are expected to significantly influence the energy and localization of the HOMO. rsc.orgacs.org

Table 1: Calculated Electronic Properties of a Related Diarylamine System

| Property | Value |

| HOMO Energy | -5.24 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 3.26 eV |

Note: The data presented is for a representative diarylamine and is intended to be illustrative of the types of values obtained from computational analysis. Actual values for this compound may vary.

Molecular Dynamics and Conformational Sampling

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the time-dependent behavior and conformational flexibility of this compound. nih.govniscpr.res.in MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape over time. nih.gov

This technique is particularly valuable for understanding how the molecule behaves in different environments, such as in solution. By simulating the movement of the molecule and its interactions with solvent molecules, MD can reveal the range of accessible conformations and the transitions between them. arxiv.org Enhanced sampling methods can be combined with MD to more efficiently explore the conformational space, which is especially important for flexible molecules like diarylamines that may have many local energy minima. nih.govchemrxiv.org The results of these simulations provide a dynamic picture of the molecule's structure and can be used to calculate thermodynamic properties. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation. clinicsearchonline.org Theoretical calculations can provide detailed assignments of vibrational frequencies observed in infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, each peak in the experimental spectrum can be attributed to specific atomic motions, such as stretching, bending, and torsional vibrations. clinicsearchonline.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated with good accuracy using quantum chemical methods. clinicsearchonline.org These predictions aid in the interpretation of experimental NMR spectra, helping to confirm the molecular structure and assign signals to specific atoms within the molecule. The agreement between calculated and experimental spectroscopic data serves as a validation of the computational model used. clinicsearchonline.org

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

In the solid state, the properties of this compound are influenced not only by its intramolecular characteristics but also by how the molecules pack together in the crystal lattice. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal structure. iucr.orgsemanticscholar.orgnih.govresearchgate.net

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which delineates the space where the electron density of the molecule is greater than that of its neighbors. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions. nih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in different types of contacts. nih.gov This analysis is crucial for understanding the forces that govern crystal packing and can provide insights into the supramolecular chemistry of this compound. iucr.org

Reaction Mechanism Prediction and Kinetic Modeling

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and reaction products. rsc.org This allows for the detailed investigation of reaction pathways, providing insights that can be difficult to obtain through experimental means alone.

Thermodynamic and Kinetic Stability Assessments

The thermodynamic and kinetic stability of a molecule are crucial determinants of its behavior in chemical processes. Thermodynamic stability relates to the energy of a compound relative to its constituent elements or other reference states, indicating its likelihood of existing under equilibrium conditions. Kinetic stability, on the other hand, refers to the rate at which a compound undergoes decomposition or reaction, governed by the activation energy of these processes. For this compound, a comprehensive understanding of these stability aspects is essential for its application and handling.

Thermodynamic Stability

For diphenylamine, the thermodynamic parameters provide a baseline for understanding the stability of the core diarylamine structure.

Table 1: Thermodynamic Properties of Diphenylamine

| Property | Value | Phase | Reference |

| Enthalpy of Formation (ΔfH°) | 214.5 ± 2.5 kJ/mol | Gas | nist.gov |

| Enthalpy of Formation (ΔfH°) | 132.8 ± 2.3 kJ/mol | Solid | nist.gov |

| Enthalpy of Combustion (ΔcH°) | -6424 ± 20 kJ/mol | Liquid | nist.govchemeo.com |

| Enthalpy of Fusion (ΔfusH) | 21.3 ± 0.4 kJ/mol | nist.gov | |

| Enthalpy of Sublimation (ΔsubH) | 90.8 ± 1.7 kJ/mol | nist.gov |

The introduction of two methoxy groups at the meta positions of the phenyl rings in this compound is expected to influence its thermodynamic stability. The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The net effect on the stability of the molecule is complex and would ideally be quantified through specific experimental measurements or high-level computational studies.

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful tool for estimating the thermodynamic properties of molecules for which experimental data is scarce. DFT calculations can be employed to determine optimized molecular geometries and predict thermodynamic parameters. For instance, studies on related substituted aromatic amines have utilized DFT to calculate energetic global reactivity parameters, which can provide insights into molecular stability. mdpi.com While a specific DFT study providing the enthalpy and Gibbs free energy of formation for this compound is not available, the methodology is well-established for this purpose.

Kinetic Stability

The kinetic stability of this compound pertains to its resistance to decomposition under various conditions, such as heat. The rate of thermal decomposition is a key parameter in assessing the operational limits of the compound.

There is a lack of specific experimental data on the decomposition kinetics of this compound. However, general principles of chemical kinetics suggest that the stability of the C-N and C-H bonds within the molecule will be the primary determinants of its decomposition pathway and rate. The presence of methoxy groups can influence the bond dissociation energies of adjacent bonds, potentially altering the decomposition mechanism compared to unsubstituted diphenylamine.

Studies on the thermal decomposition of other amine compounds, such as hydroxylamine (B1172632) derivatives and methylamines, indicate that decomposition can be a multi-step process and is sensitive to factors like temperature and the presence of other chemical species. researchgate.netrsc.org For example, the decomposition of some hydroxylamine derivatives has been shown to follow autocatalytic kinetics. researchgate.net

Computational modeling can also shed light on kinetic stability. DFT calculations can be used to model reaction pathways and determine the activation energies for decomposition, providing a theoretical basis for understanding the kinetic stability of this compound. Such calculations have been performed for various molecules to elucidate their reaction mechanisms and stability. acs.org In the absence of direct experimental kinetic data, these computational approaches are invaluable for predicting the thermal behavior of the compound. For instance, the stability of related compounds in applications like perovskite solar cells has been assessed using DFT calculations to understand their interaction and degradation pathways. acs.org

Applications in Advanced Materials Science and Optoelectronics

Organic Semiconductor Development

The development of organic semiconductors is a cornerstone of next-generation electronics, with applications ranging from flexible displays to printable circuits. The triphenylamine (B166846) architecture, of which bis(3-methoxyphenyl)amine is a derivative, is frequently employed due to its excellent hole-transporting capabilities and morphological stability.

Hole Transport Materials (HTMs) are crucial components in many electronic devices, facilitating the movement of positive charge carriers (holes). The efficacy of an HTM is often evaluated by its charge carrier mobility. Research into new enamine-based HTMs has shown that subtle variations in molecular structure can lead to significant changes in material properties. nih.gov For instance, new biphenyl-based enamine molecules, some incorporating methoxy (B1213986) groups, have been synthesized through simple, catalyst-free reactions. nih.gov These materials exhibit high thermal and electrochemical stability, with one such enamine derivative, BE3, demonstrating a high carrier drift mobility reaching 2 × 10⁻² cm² V⁻¹ s⁻¹ in strong electric fields. nih.gov This performance makes these materials suitable for use in various electronic devices, including organic light-emitting diodes and solar cells. nih.gov

The introduction of the di(4-methoxyphenyl)amine group, an isomer of the title compound, onto a triphenylamine core has also been explored to create novel steric bulky HTMs for perovskite solar cells. researchgate.net While the highest power conversion efficiencies in perovskite cells have often been achieved with materials like spiro-OMeTAD, which contains the N,N-di-p-methoxyphenylamine moiety, these materials can be expensive and difficult to synthesize. acs.org This drives the development of new molecular classes of HTMs. acs.org

Table 1: Charge Carrier Mobility of a Related Enamine-Based HTM

| Material | Core Structure | Carrier Drift Mobility (cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| BE3 | Biphenyl (B1667301) Enamine with Methoxy Groups | 2 × 10⁻² | nih.gov |

In the field of electroluminescent devices, particularly Organic Light-Emitting Diodes (OLEDs), the design of the emissive layer is critical for device performance. OLEDs can incorporate multiple emissive layers to enhance efficiency and color rendering. google.com For example, an emissive structure might contain a fluorescent blue layer and phosphorescent red, green, and yellow layers. google.com Hole-transporting materials are essential for ensuring that charge carriers efficiently reach these emissive zones. Materials that exhibit high thermal stability and appropriate energy levels, like the aforementioned enamine-based HTMs, are considered promising candidates for application in OLEDs. nih.gov

Photovoltaic Applications: Dye-Sensitized Solar Cells (DSSCs)

Bis(methoxyphenyl)amine derivatives have been investigated as components in Dye-Sensitized Solar Cells (DSSCs), an alternative to conventional silicon-based solar cells. mdpi.com In solid-state DSSCs, HTMs replace the traditional liquid electrolyte.

Table 2: Photovoltaic Performance of a Solid-State DSSC with a Di(p-methoxyphenyl)amine End-Capped HTM

| Parameter | Value | Reference |

|---|---|---|

| Max. Power Conversion Efficiency (PCE) | 1.2% | researchgate.net |

| Stability (unsealed, in air, continuous illumination) | Maintained up to 80% of initial efficiency | researchgate.net |

Nonlinear Optical (NLO) Chromophores and Materials

Nonlinear optical (NLO) materials are essential for technologies like optical switching and telecommunications, where the optical properties of a material change in response to intense light. The bis(methoxyphenyl)amine group serves as a potent electron donor in "push-pull" NLO chromophores.

The primary measure of a molecule's NLO response is its first molecular hyperpolarizability (β). Researchers have designed and synthesized highly hyperpolarizable chromophores using N,N-bis-(4-methoxyphenyl)aryl-amino donors linked via a π-conjugated bridge to a strong electron acceptor like phenyl-trifluoromethyl-tricyanofuran (CF3-Ph-TCF). washington.eduacs.orgscispace.com The NLO properties of these molecules were evaluated both theoretically using Density Functional Theory (DFT) and experimentally through Hyper-Rayleigh Scattering (HRS). washington.eduacs.org The studies found that trends in the theoretically predicted hyperpolarizability values were consistent with the experimental measurements. washington.eduacs.org This confirms that computational methods can be effective in predicting the NLO behavior of new chromophore designs. acs.org

Table 3: Properties of an NLO Chromophore with a Bis-(4-methoxyphenyl)aminophenyl Donor

| Chromophore ID | Donor Group | Acceptor Group | Bridge | λmax (nm) in Chloroform | Reference |

|---|---|---|---|---|---|

| A | N,N-bis-(4-methoxyphenyl)phenyl-amino | CF3-Ph-TCF | 2,5-divinylenethienyl | 745 | washington.edu |

Understanding the relationship between a molecule's structure and its NLO properties is critical for designing better materials. Studies have shown that enhancing the electron-donating strength of the donor group can lead to a significant increase in molecular hyperpolarizability. washington.edu By keeping the acceptor and bridge components constant, researchers have demonstrated that changing the donor subunit from an alkylaniline to a dianisylaniline (a bis(methoxyphenyl)aniline) derivative can result in a threefold enhancement in the bulk NLO response (r33). washington.eduacs.org

Further research has explored how introducing heteroaromatic subunits, such as thiophene (B33073) and pyrrole, into the N,N-bis-(4-methoxyphenyl)aryl-amino donor structure affects the NLO properties. washington.eduacs.org These investigations provide deep insight into the complex effects of structural modification on molecular hyperpolarizability. washington.eduacs.org The strategic introduction of isolation groups into the chromophore structure has also been shown to be an effective approach to reduce intermolecular dipole-dipole interactions, which can otherwise lead to an undesirable antiparallel packing of chromophores and diminish the bulk NLO effect. researchgate.net These findings highlight that a combination of a strong donor like bis(methoxyphenyl)amine with careful molecular engineering can lead to materials with substantially improved NLO activity. acs.orgresearchgate.net

Report on this compound in Advanced Materials Science

Following a comprehensive search of scientific and technical literature, it has been determined that there is a significant lack of published research detailing the specific applications of the chemical compound This compound within the requested fields of advanced materials science and optoelectronics.

The investigation focused on the areas outlined:

Metal-Organic Frameworks (MOFs) and Coordination Polymers:Its use as a ligand or structural component.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the advanced applications of this compound as per the provided outline due to the absence of foundational research data in the public domain. The compound is available commercially from chemical suppliers, indicating its use primarily as a research chemical or an intermediate in undisclosed synthetic processes.

Compound Information

Based on a comprehensive search of available scientific literature, there is no specific information regarding the exploration of the chemical compound "this compound" in the fields of medicinal chemistry and biological activity as outlined in the requested article structure.

The search did not yield any studies on its anticancer, cytotoxic, anti-inflammatory, antioxidant, antimicrobial, antifungal, or neurological properties. The requested data for the specified subsections—including in vitro and in vivo evaluations, mechanism of action studies, and selectivity against tumor cells—are not present in the public domain for this particular compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information that adheres to the provided outline. Research on related compounds containing methoxyphenyl moieties exists, but per the instructions to focus solely on "this compound," this information cannot be used.

Exploration in Medicinal Chemistry and Biological Activity

Neurological Applications: Alzheimer's Disease Targets (e.g., AChE, MAO, σ-1 Receptor, BACE1)

Enzyme Inhibition Studies

The diarylamine framework is a key feature in a number of enzyme inhibitors. While specific studies on bis(3-methoxyphenyl)amine are not extensively documented, the broader class of diarylamine derivatives has shown significant potential in enzyme inhibition. For instance, certain diarylamine-guided carboxamide derivatives have been synthesized and evaluated for their cytotoxic activities, with some compounds exhibiting potent effects on cancer cell lines. nih.gov

Diarylamine derivatives have also been investigated as succinate dehydrogenase inhibitors. jst.go.jp In one study, novel nicotinamide derivatives featuring a diarylamine-modified scaffold were designed and synthesized. The bioassay results indicated that some of these compounds displayed moderate to good fungicidal activity and inhibitory effects on the succinate dehydrogenase enzyme. jst.go.jp

Furthermore, diarylamine radical-trapping antioxidants have been identified as potent inhibitors of ferroptosis, a form of regulated cell death. nih.gov These compounds, by inhibiting lipid peroxidation, underscore the potential of the diarylamine scaffold in modulating enzymatic pathways related to oxidative stress. nih.gov The inhibitory activities of these compounds are often evaluated using methods like the Ellman's method for cholinesterase inhibition.

| Compound Class | Enzyme Target | Biological Activity | Reference |

|---|---|---|---|

| Diarylamine-guided carboxamides | Not specified | Cytotoxic against cancer cell lines | nih.gov |

| Nicotinamide derivatives with diarylamine scaffold | Succinate Dehydrogenase (SDH) | Fungicidal and SDH enzyme inhibition | jst.go.jp |

| Diarylamine radical-trapping antioxidants | Lipid peroxidation enzymes | Inhibition of ferroptosis | nih.gov |

Neurogenic Properties

While direct evidence for the neurogenic properties of this compound is limited, the diarylamine scaffold is present in compounds that interact with the central nervous system. For example, arylpiperazines, which can contain a diarylamine-like structure, are known ligands for aminergic G protein-coupled receptors (GPCRs) and are used in the treatment of various psychiatric disorders. nih.gov

Furthermore, novel imidazodiazepines have been synthesized and evaluated for their selective binding to GABA-A receptor subtypes, which are crucial in mediating inhibitory neurotransmission. mdpi.com Dysregulation of this system is implicated in anxiety, depression, and cognitive disorders. The design of ligands that selectively target these receptors often involves scaffolds that can be conceptually related to diarylamines, highlighting the potential for this class of compounds to possess neurogenic or neuromodulatory properties. mdpi.com

Antiviral Activity (e.g., HIV Replication Inhibition)

The diaryl ether and diarylamine scaffolds have been recognized for their potential in the development of antiviral agents. mdpi.com Specifically, in the context of Human Immunodeficiency Virus (HIV), these scaffolds are of interest. A series of 1,6-bis[(benzyloxy)methyl]uracil derivatives, which combine structural features of both diphenyl ether and pyridone types of non-nucleoside reverse transcriptase inhibitors (NNRTIs), have been synthesized and shown to inhibit HIV-1 reverse transcriptase at micromolar and submicromolar concentrations. nih.gov These compounds also demonstrated anti-HIV-1 activity in cell cultures. nih.gov

The diaryl ether motif is noted for improving cell membrane penetration and metabolic stability, which are desirable properties for antiviral drugs. mdpi.com While direct antiviral studies on this compound are not widely reported, the activity of structurally related compounds suggests that this scaffold could serve as a valuable starting point for the design of new antiviral agents.

Scaffold Design and Structure-Activity Relationship (SAR) Studies

The diarylamine and diaryl ether scaffolds are considered "privileged structures" in medicinal chemistry. nih.govnih.govacs.org This designation is due to their ability to serve as a framework for the design of ligands that can interact with a variety of biological targets, leading to a broad range of pharmacological activities. nih.govacs.org

The versatility of the diarylamine scaffold is attributed to its unique physicochemical properties and the ease with which it can be chemically modified. nih.gov Structure-activity relationship (SAR) studies of diarylamine derivatives have provided valuable insights into how modifications to the aryl rings and the amine linker affect biological activity. These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

Privileged Scaffolds Incorporating Bis(methoxyphenyl)amine Moieties (e.g., Pyridazines, Coumarins, Thiazoles, Cinnolines, Quinuclidines)

The bis(methoxyphenyl)amine moiety can be incorporated into various heterocyclic scaffolds to generate hybrid molecules with enhanced biological activities.

Pyridazines : Pyridazine and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. nih.govrjptonline.orgresearchgate.netnih.gov The incorporation of a diarylamine moiety could lead to novel pyridazine derivatives with unique biological profiles.

Coumarins : Coumarins are a class of naturally occurring compounds with diverse biological activities. researchgate.netnih.gov Hybrid molecules combining the coumarin scaffold with other pharmacophores, potentially including a diarylamine, have been designed to create multifunctional agents. doi.orgnih.govmdpi.com

Thiazoles : The thiazole ring is a key component of many biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties. nih.govbohrium.comsysrevpharm.orgpharmaguideline.comscientificforefront.org The conjugation of a diarylamine to a thiazole nucleus could yield compounds with novel therapeutic potential.

Cinnolines : Cinnoline derivatives have been investigated for their antibacterial, antifungal, and anticancer activities. ijper.orgnih.govpnrjournal.comscilit.comjocpr.com The flexible nature of the diarylamine scaffold makes it an attractive component for hybridization with the cinnoline core.

Quinuclidines : While less common, the quinuclidine scaffold is found in some biologically active molecules. Its rigid, bicyclic structure can be combined with other pharmacophores to explore new chemical space in drug discovery.

| Privileged Scaffold | Reported Biological Activities | Potential for Hybridization with Diarylamine |

|---|---|---|

| Pyridazine | Antibacterial, antifungal, antiviral | High |

| Coumarin | Anticancer, anti-inflammatory, anti-Alzheimer's | High |

| Thiazole | Anti-inflammatory, antimicrobial, anticancer | High |

| Cinnoline | Antibacterial, antifungal, anticancer | High |

| Quinuclidine | Various CNS activities | Moderate |

Impact of Methoxy (B1213986) Group Position on Biological Activity

The methoxy group is a prevalent substituent in many natural products and approved drugs. nih.gov Its presence can significantly influence a molecule's biological activity by affecting its binding to target receptors, physicochemical properties, and pharmacokinetic parameters. The position of the methoxy group on the phenyl rings of bis(methoxyphenyl)amine is therefore critical.

The methoxy group can act as a hydrogen bond acceptor and can also engage in other non-covalent interactions within a protein's binding pocket. Its position (ortho, meta, or para) will determine the spatial orientation of these interactions and can lead to significant differences in binding affinity and selectivity. For example, the synthesis of various methoxy-substituted diarylamines has been achieved, allowing for the systematic exploration of these positional effects. acs.orgnih.gov A comprehensive analysis of methoxy-containing drugs has revealed the diverse roles this functional group can play in modulating biological activity. nih.gov

Ligand Design for Biological Targets

The diarylamine scaffold is a valuable tool in ligand design for a variety of biological targets. Its ability to be readily functionalized allows for the creation of libraries of compounds that can be screened against different receptors and enzymes. For instance, arylpiperazine derivatives, which are structurally related to diarylamines, have been extensively studied as ligands for aminergic GPCRs, which are important targets for central nervous system disorders. nih.gov

Furthermore, the design of selective ligands for GABA-A receptor subtypes has utilized scaffolds that can be conceptually linked to diarylamines. mdpi.com The goal of such ligand design is to achieve high affinity and selectivity for the desired target, thereby maximizing therapeutic efficacy while minimizing off-target effects. The this compound structure provides a flexible yet constrained framework that can be optimized for interaction with specific biological targets.

Biomolecular Interactions and Drug-Target Binding (e.g., Molecular Docking)

Currently, there is a notable lack of publicly available research specifically detailing the biomolecular interactions and drug-target binding profile of this compound. Extensive searches of scientific literature and databases did not yield specific molecular docking studies for this compound.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme, at the atomic level. Such studies provide insights into binding affinity, mode of interaction, and the specific amino acid residues involved in the binding site.

While research exists on compounds containing methoxyphenyl moieties, the specific arrangement in this compound presents a unique chemical entity for which dedicated interaction studies are not yet available in the reviewed literature. The potential biological targets and the nature of its interactions, therefore, remain speculative without experimental or computational data.

Further research, including in silico molecular docking simulations and in vitro binding assays, would be necessary to elucidate the biomolecular interactions and identify potential protein targets for this compound. This would be a critical step in exploring its potential applications in medicinal chemistry.

Applications in Sensor Technology and Chemical Probes